1-(Bromophenylmethyl)-4-chlorobenzene
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Overview
Description
1-(Bromophenylmethyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C13H10BrCl and its molecular weight is 281.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Piperazine Derivatives : Wang Jin-peng (2013) described the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene, highlighting its application in organic synthesis (Wang Jin-peng, 2013).
Structural Analysis of Solvates : P. Szlachcic et al. (2007) investigated the solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, providing insights into crystal structures, which can be relevant for understanding the behavior of similar bromophenylmethyl compounds (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Anion Surfactant Determination : K. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, which involved bromophenylmethyl compounds. This research is significant in the analytical chemistry of anionic surfactants (K. Higuchi, Y. Shimoishi, H. Miyata, K. Tǒei, T. Hayami, 1980).
Materials Science and Chemistry
Vapour Pressure Data Assessment : H. Oonk et al. (1998) focused on the representation and assessment of vapour pressure data for crystalline 1-bromo-4-chlorobenzene. This research is vital for understanding the thermodynamic properties of bromophenylmethyl compounds (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).
Electronic Structure and Adsorption : F. Naumkin et al. (2003) reported theoretical investigations on the adsorption of chlorobenzene and related compounds on silicon surfaces, providing insights into surface chemistry and electronic structures relevant to materials science (F. Naumkin, J. Polanyi, D. Rogers, 2003).
Analytical Chemistry
Spectroscopic Analysis : V. Udayakumar et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on 1-bromo-4-chlorobenzene, providing valuable data for the spectroscopic characterization of bromophenylmethyl compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).
Proton-Transfer Reactions in Aprotic Solvents : J. E. Crooks and B. Robinson (1970) explored proton-transfer reactions involving Bromophenol Blue and related compounds in chlorobenzene, contributing to our understanding of chemical dynamics in aprotic solvents (J. E. Crooks, B. Robinson, 1970).
Future Directions
The future directions for research on 1-(Bromophenylmethyl)-4-chlorobenzene could involve exploring its potential biological activities, given that similar compounds have shown various biological effects . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .
Properties
IUPAC Name |
1-[bromo(phenyl)methyl]-4-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMNSVMMFEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464147 |
Source
|
Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948-54-9 |
Source
|
Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 1-(bromophenylmethyl)-4-chlorobenzene in the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol?
A1: this compound serves as a key starting material in the synthesis. [] The research paper describes how it reacts with 2-hydroxyethylpiperazine to produce the desired product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. This reaction was optimized for temperature, reaction time, and reactant ratios to achieve a high yield. []
Q2: What are the optimal reaction conditions for this synthesis?
A2: The study found that the best results were obtained when using a 1:1.10 molar ratio of this compound to 2-hydroxyethylpiperazine. [] The reaction was carried out at 115°C for 4 hours, resulting in an 88.5% yield of the desired product. []
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